molecular formula C7H17NO B2803147 2-(Aminomethyl)-3,3-dimethylbutan-1-ol CAS No. 15521-17-2

2-(Aminomethyl)-3,3-dimethylbutan-1-ol

Cat. No.: B2803147
CAS No.: 15521-17-2
M. Wt: 131.219
InChI Key: BARCWXONXKELGZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a 3,3-dimethylbutan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3,3-dimethylbutanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the aldehyde being converted to the corresponding amine-alcohol.

Another method involves the reaction of 3,3-dimethylbutan-1-ol with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent. This method also yields the desired aminomethyl derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation of the intermediate compounds under controlled conditions can be employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,3-Dimethylbutanal or 3,3-dimethylbutanoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-(Aminomethyl)-3,3-dimethylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,3-dimethylbutan-1-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-3,3-dimethylbutanoic acid
  • 2-(Aminomethyl)-3,3-dimethylbutanal
  • 3,3-Dimethylbutan-1-amine

Uniqueness

2-(Aminomethyl)-3,3-dimethylbutan-1-ol is unique due to the presence of both an aminomethyl group and an alcohol group on a 3,3-dimethylbutane backbone This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis

Properties

IUPAC Name

2-(aminomethyl)-3,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(4-8)5-9/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARCWXONXKELGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15521-17-2
Record name 2-(aminomethyl)-3,3-dimethylbutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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